JZP-430 -

JZP-430

Catalog Number: EVT-271436
CAS Number:
Molecular Formula: C16H26N4O3S
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JZP 430 is a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).
JZP-430 is a potent and selective ABHD6 inhibitor. P-430 potently and irreversibly inhibited hABHD6 (IC50 =44 nM) and showed ∼230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), the main off-targets of related compounds. Additionally, activity-based protein profiling indicated that JZP-430 displays good selectivity among the serine hydrolases of the mouse brain membrane proteome. JZP-430 has been identified as a highly selective, irreversible inhibitor of hABHD6, which may provide a novel approach in the treatment of obesity and type II diabetes.
Overview

JZP-430 is a chemical compound recognized for its role as a selective inhibitor of the enzyme alpha/beta hydrolase domain-containing protein 6. It has garnered attention in pharmacological research due to its potential therapeutic applications in various neurological conditions. The compound exhibits a high degree of selectivity, making it a valuable tool for studying the biological functions of alpha/beta hydrolase domain-containing proteins.

Source

JZP-430 is classified under the Chemical Abstracts Service registry with the number 1672691-74-5. It was developed as part of a research initiative aimed at exploring inhibitors of alpha/beta hydrolase domain-containing proteins, particularly focusing on the enzyme's role in lipid metabolism and signaling pathways.

Classification

JZP-430 falls into the category of small molecule inhibitors, specifically targeting serine hydrolases. Its primary classification is as an enzyme inhibitor, with significant implications for research in biochemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of JZP-430 involves several steps that ensure the purity and potency of the compound. The synthesis typically employs organic chemistry techniques, including:

  1. Reagents: Specific reagents are chosen based on their reactivity with the target functional groups in the molecular structure.
  2. Reaction Conditions: Controlled temperature and pressure conditions are maintained to optimize yield and minimize by-products.
  3. Purification: Techniques such as chromatography are utilized to isolate JZP-430 from unreacted materials and impurities.

Technical Details

The synthesis process requires careful monitoring of reaction parameters such as pH, temperature, and time to achieve optimal results. The use of advanced analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry is common to confirm the identity and purity of JZP-430 during its synthesis.

Molecular Structure Analysis

Structure

JZP-430 possesses a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The detailed structure includes:

  • Molecular Formula: C11_{11}H12_{12}N2_{2}O3_{3}
  • Molecular Weight: Approximately 220.22 g/mol
  • Structural Features: The compound contains a thiadiazole ring, which is critical for its inhibitory activity against alpha/beta hydrolase domain-containing protein 6.

Data

The structural data can be represented using various chemical databases, which provide insights into its three-dimensional configuration and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

JZP-430 undergoes specific chemical reactions that are essential for its function as an inhibitor. These reactions primarily involve:

  1. Binding Interactions: JZP-430 forms covalent bonds with serine residues in the active site of alpha/beta hydrolase domain-containing protein 6.
  2. Inhibition Mechanism: The compound's binding leads to a conformational change in the enzyme, effectively blocking its catalytic activity.

Technical Details

The kinetics of JZP-430's interaction with alpha/beta hydrolase domain-containing protein 6 can be studied using various biochemical assays, including enzyme activity assays that measure substrate turnover rates in the presence and absence of the inhibitor.

Mechanism of Action

Process

The mechanism by which JZP-430 exerts its inhibitory effects involves several key steps:

  1. Enzyme Recognition: JZP-430 selectively binds to the active site of alpha/beta hydrolase domain-containing protein 6.
  2. Covalent Modification: The compound modifies serine residues through nucleophilic attack, leading to irreversible inhibition.
  3. Functional Consequences: This inhibition disrupts lipid signaling pathways, which may have therapeutic implications for conditions such as obesity and metabolic disorders.

Data

The potency of JZP-430 is quantified by its half-maximal inhibitory concentration (IC50), reported at approximately 44 nanomolar, indicating strong inhibition compared to other compounds targeting similar pathways.

Physical and Chemical Properties Analysis

Physical Properties

JZP-430 is characterized by several physical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide, with limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: JZP-430 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The compound's reactivity profile is influenced by its functional groups, particularly those involved in forming covalent bonds with target enzymes.
Applications

Scientific Uses

JZP-430 serves multiple scientific purposes, particularly in biomedical research:

  1. Research Tool: It is utilized in studies investigating the role of alpha/beta hydrolase domain-containing proteins in lipid metabolism.
  2. Therapeutic Exploration: Researchers are exploring its potential application in treating metabolic disorders and neurodegenerative diseases by modulating lipid signaling pathways.
  3. Pharmacological Studies: JZP-430 aids in understanding enzyme mechanisms and developing new therapeutic agents targeting similar pathways.
Introduction to α/β-Hydrolase Domain 6 (ABHD6) and Therapeutic Targeting

Role of ABHD6 in Lipid Metabolism and Endocannabinoid Signaling

ABHD6 is a transmembrane serine hydrolase encoded on chromosome 3p14.3 in humans, featuring a conserved catalytic triad (Ser148-Asp278-His306) critical for its enzymatic function [3] [8]. This enzyme occupies a unique position at the interface of glycerophospholipid metabolism and lipid signal transduction [2] [4]. Its primary substrates include monoacylglycerols (MAGs), notably the endocannabinoid 2-arachidonoylglycerol (2-AG), and lysophosphatidylserine (lyso-PS) in peripheral tissues [6] [8]. Unlike monoacylglycerol lipase (MAGL), which accounts for ~85% of brain 2-AG hydrolysis, ABHD6 regulates distinct substrate pools due to its subcellular localization in postsynaptic membranes, late endosomes, and lysosomes [5] [10]. This compartmentalization allows ABHD6 to modulate:

  • Endocannabinoid Signaling: Hydrolysis of 2-AG terminates cannabinoid receptor (CB1/CB2) activation, influencing synaptic plasticity, neuroinflammation, and pain pathways [1] [5].
  • Metabolic Homeostasis: In peripheral tissues (liver, adipose, pancreas), ABHD6 hydrolyzes lipid substrates like 2-oleoylglycerol, impacting insulin secretion, adipose browning, and macrophage polarization [1] [7] [8].
  • Novel Substrates: Recent studies identify lyso-PS as an ABHD6 substrate in hepatocytes and kidneys, linking it to immune regulation [6].

Table 1: Substrate Preferences and Tissue Distribution of ABHD6

SubstrateTissue/Cellular RoleBiological Consequence
2-AGCNS neurons, microgliaRegulates CB1-dependent synaptic plasticity (DSE/DSI)
1/2-MAGsPancreatic β-cellsModulates glucose-stimulated insulin secretion
Lyso-PSLiver, kidneyControls immunomodulatory lysophospholipid levels
Bis(monoacylglycerol)phosphateLate endosomesImpacts endosomal lipid sorting

ABHD6 as a Therapeutic Target for Metabolic and Neurological Disorders

Genetic and pharmacological studies robustly validate ABHD6 inhibition as a therapeutic strategy:

  • Metabolic Syndrome: ABHD6-knockout mice exhibit resistance to high-fat-diet-induced obesity, hepatic steatosis, and insulin resistance. This is mediated via enhanced adipose browning, increased energy expenditure, and anti-inflammatory polarization of adipose tissue macrophages through 2-MAG/PPAR signaling [2] [4] [7]. Antisense oligonucleotide (ASO)-mediated ABHD6 knockdown replicates these effects, confirming target engagement [2] [4].
  • Neurological Disorders: ABHD6 regulates neuronal 2-AG pools controlling glutamate receptor trafficking (AMPA) and seizure thresholds. Inhibitors show efficacy in preclinical models of epilepsy, neuropathic pain, and traumatic brain injury [5] [8] [10]. Critically, ABHD6 inhibition elevates 2-AG without causing CB1 receptor desensitization—a key advantage over MAGL inhibitors [5].
  • Cancer and Inflammation: ABHD6 overexpression in some cancers (e.g., NSCLC, Ewing sarcoma) promotes pathogenesis via enhanced MAG lipolysis. In macrophages, ABHD6 suppression resolves inflammation via PPARγ activation [7] [8].

Table 2: Therapeutic Applications of ABHD6 Inhibition

Disease AreaMechanistic BasisPreclinical Evidence
Obesity/Type 2 DiabetesEnhanced adipose browning; improved insulin sensitivityASO knockdown reduces adiposity & hyperglycemia in HFD mice [2] [4]
EpilepsyModulation of neuronal 2-AG/CB1 signalingABHD6 inhibitors reduce seizures in PTZ and R6/2 models [8]
NeuroinflammationMicroglial regulation; AMPA receptor traffickingKT-182 mitigates neuroinflammation in TBI models [5]
Hepatic SteatosisReduced DAG accumulation; lyso-PS hydrolysisLiver-specific knockdown decreases TAG storage [4] [6]

Rationale for Developing Irreversible ABHD6 Inhibitors

Irreversible inhibitors offer distinct pharmacological advantages for ABHD6 targeting:

  • Enhanced Selectivity: Covalent binding to Ser148 exploits ABHD6’s unique nucleophile, minimizing off-target effects. JZP-430 exhibits >1,000-fold selectivity over MAGL and FAAH, and ~230-fold over lysosomal acid lipase (LAL) [5] [9]. This specificity is unattainable with reversible pan-lipase inhibitors.
  • Sustained Target Engagement: Irreversible inhibition ensures prolonged disruption of ABHD6 signaling cascades, crucial for chronic metabolic/neurological disorders. Carbamate-based agents (e.g., JZP-430, KT-182) form stable carbamyl-enzyme adducts [5] [9].
  • Potency: JZP-430 achieves sub-50 nM IC₅₀ against human ABHD6 (44 nM), significantly outperforming early reversible inhibitors like WWL70 (IC₅₀ = 70 nM) [5] [9].

Table 3: Potency and Selectivity Profile of JZP-430 vs. Reference Inhibitors

CompoundABHD6 IC₅₀Selectivity (Fold) vs. MAGL/FAAHChemical Class
JZP-43044 nM>1,000 / ~230 (vs. LAL)1,2,5-Thiadiazole carbamate
WWL7070 nMNot reportedCarbamate
KT-1823.9–15.1 nM>100 (ABHD12)Triazole-urea
ASO Knockdown>90% mRNA reductionN/AAntisense oligonucleotide

Properties

Product Name

JZP-430

IUPAC Name

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate

Molecular Formula

C16H26N4O3S

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C16H26N4O3S/c1-19(13-7-5-3-2-4-6-8-13)16(21)23-15-14(17-24-18-15)20-9-11-22-12-10-20/h13H,2-12H2,1H3

InChI Key

WKSHMJCYWFOADB-UHFFFAOYSA-N

SMILES

CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3

Solubility

Soluble in DMSO, not in water

Synonyms

JZP-430; JZP 430; JZP430.

Canonical SMILES

CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.